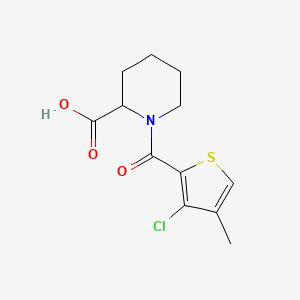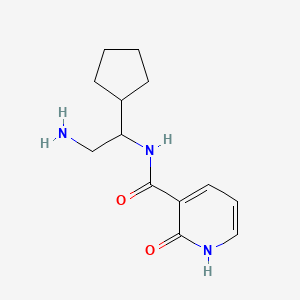![molecular formula C13H13ClFNO3 B6644792 2-[(4-Chloro-3-fluorobenzoyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B6644792.png)
2-[(4-Chloro-3-fluorobenzoyl)-(cyclopropylmethyl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Chloro-3-fluorobenzoyl)-(cyclopropylmethyl)amino]acetic acid, commonly known as CF3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CF3 belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and is known for its potent analgesic and anti-inflammatory properties.
Mécanisme D'action
CF3 exerts its pharmacological effects by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in the inflammatory response. Inhibition of COX-2 leads to a decrease in the production of prostaglandins, which results in a decrease in pain and inflammation. CF3 also induces apoptosis in cancer cells by activating the caspase cascade, leading to cell death.
Biochemical and Physiological Effects:
CF3 has been shown to have potent analgesic and anti-inflammatory effects in various animal models. CF3 has also been shown to inhibit the growth of cancer cells in vitro and in vivo. CF3 has been shown to induce apoptosis in cancer cells by activating the caspase cascade. CF3 has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
CF3 has several advantages for lab experiments, including its potent analgesic and anti-inflammatory effects, as well as its ability to induce apoptosis in cancer cells. CF3 is also relatively easy to synthesize, making it readily available for research purposes. However, CF3 has some limitations, including its potential toxicity and the need for careful optimization of reaction conditions to achieve high yields.
Orientations Futures
The potential therapeutic applications of CF3 are vast, and future research should focus on exploring its potential in various diseases, including cancer, arthritis, and inflammation. Future research should also focus on optimizing the synthesis of CF3 to improve yields and reduce toxicity. Additionally, the mechanism of action of CF3 should be further elucidated to gain a better understanding of its pharmacological effects. Finally, future research should focus on developing novel analogs of CF3 with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of CF3 involves the reaction of 4-chloro-3-fluorobenzoyl chloride with cyclopropylmethylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with chloroacetic acid to obtain CF3. The synthesis of CF3 is a multistep process that requires careful optimization of reaction conditions to achieve high yields.
Applications De Recherche Scientifique
CF3 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and inflammation. CF3 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. Inhibition of COX-2 leads to a decrease in the production of prostaglandins, which are responsible for pain and inflammation. CF3 has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
2-[(4-chloro-3-fluorobenzoyl)-(cyclopropylmethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFNO3/c14-10-4-3-9(5-11(10)15)13(19)16(7-12(17)18)6-8-1-2-8/h3-5,8H,1-2,6-7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSXNXWXBIWIIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CC(=O)O)C(=O)C2=CC(=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1R,2R)-2-aminocyclohexyl]-5-chloro-4-methylthiophene-2-sulfonamide](/img/structure/B6644720.png)
![N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B6644722.png)
![3-[(1-Tert-butyltriazol-4-yl)methylamino]pentanenitrile](/img/structure/B6644732.png)


![Methyl 4-[(4-methylcyclohexyl)amino]cyclohexane-1-carboxylate](/img/structure/B6644745.png)
![5-bromo-3-chloro-N-[2-(1-methylpyrazol-3-yl)ethyl]pyridin-2-amine](/img/structure/B6644753.png)
![4-[[2-(1-Methoxycyclobutyl)acetyl]amino]benzoic acid](/img/structure/B6644754.png)
![4,9,10-Trimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6644762.png)
![3-[3-(2-Phenylpropan-2-yl)-1,2,4-oxadiazol-5-yl]propanenitrile](/img/structure/B6644784.png)

![[2-(3-Hydroxypropyl)pyrrolidin-1-yl]-(2-methylpyridin-4-yl)methanone](/img/structure/B6644801.png)
